molecular formula C15H17F2N3 B14924701 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

Cat. No.: B14924701
M. Wt: 277.31 g/mol
InChI Key: XREGMQHQNUJIDJ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylphenyl group, and a pyrimidin-2-amine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is to use 3,4-dimethylaniline as the starting material. The synthetic route may involve the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using 3,4-dimethylphenylboronic acid.

    N-Ethylation: The final step involves the N-ethylation of the pyrimidine core using ethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylphenyl group can influence its hydrophobic interactions. The pyrimidine core is crucial for the compound’s overall structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
  • 4-(difluoromethyl)-6-phenyl-N-ethylpyrimidin-2-amine
  • 4-(trifluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

Uniqueness

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C15H17F2N3

Molecular Weight

277.31 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C15H17F2N3/c1-4-18-15-19-12(8-13(20-15)14(16)17)11-6-5-9(2)10(3)7-11/h5-8,14H,4H2,1-3H3,(H,18,19,20)

InChI Key

XREGMQHQNUJIDJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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